Verbalactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

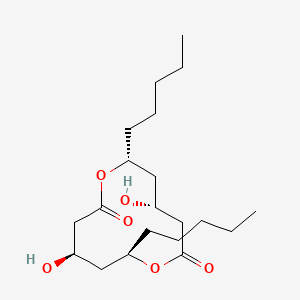

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C20H36O6 |

|---|---|

Poids moléculaire |

372.5 g/mol |

Nom IUPAC |

(4R,6R,10R,12R)-4,10-dihydroxy-6,12-dipentyl-1,7-dioxacyclododecane-2,8-dione |

InChI |

InChI=1S/C20H36O6/c1-3-5-7-9-17-11-15(21)13-20(24)26-18(10-8-6-4-2)12-16(22)14-19(23)25-17/h15-18,21-22H,3-14H2,1-2H3/t15-,16-,17-,18-/m1/s1 |

Clé InChI |

PENUWXDRGVMHGY-BRSBDYLESA-N |

SMILES isomérique |

CCCCC[C@@H]1C[C@H](CC(=O)O[C@@H](C[C@H](CC(=O)O1)O)CCCCC)O |

SMILES canonique |

CCCCCC1CC(CC(=O)OC(CC(CC(=O)O1)O)CCCCC)O |

Synonymes |

4R,6R,10R,12R,4,10-dihydroxy-2,8-dioxo-6,12-dipentyl-1,7-dioxacyclododecane verbalactone |

Origine du produit |

United States |

Applications De Recherche Scientifique

Antibacterial Activity

Verbalactone has demonstrated notable antibacterial effects, making it a candidate for pharmaceutical applications. Its minimum inhibitory concentrations (MIC) against specific bacteria are as follows:

| Bacterial Strain | MIC (mg/cm³) |

|---|---|

| Gram-positive bacteria | 62.5 |

| Gram-negative bacteria | 125 |

These findings indicate that this compound could be developed into a therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics .

Synthesis and Structural Insights

This compound's structure is characterized by a 1,7-dioxacyclododecane ring system, which is unique among natural products. The compound has been synthesized through various methods, including:

- Electrocatalytic Decarboxylative Coupling : This method allows for efficient assembly of the carbon skeleton with high stereoselectivity and reduced step count .

- Yamaguchi Macrolactonization : A key reaction in synthesizing this compound involves the Yamaguchi method, which facilitates the formation of the lactone ring from dihydroxy acids .

The synthesis pathways have shown significant improvements over traditional methods, reducing the number of steps and increasing yields .

Potential Applications in Agriculture

Given its antibacterial properties, this compound may also find applications in agriculture as a natural pesticide or fungicide. Its efficacy against plant pathogens could help in developing environmentally friendly agricultural practices. Further research is needed to explore its effectiveness in field conditions and its impact on non-target organisms.

Case Studies in Synthesis

Several case studies highlight the innovative approaches to synthesizing this compound:

- Radical Simplification Techniques : Researchers have employed radical methods to simplify complex syntheses of natural products, demonstrating that this compound can be synthesized efficiently while avoiding toxic reagents .

- Alternative Synthesis Routes : Various alternative synthesis routes have been reported, emphasizing the versatility of starting materials such as hexanal and their transformation into this compound through regioselective reactions .

Research Findings and Future Directions

Ongoing research into this compound focuses on its mechanism of action, potential modifications to enhance its activity, and broader applications across different sectors:

- Mechanistic Studies : Understanding how this compound interacts with bacterial cells can inform modifications that enhance its potency or broaden its spectrum of activity.

- Formulation Development : Exploring various formulations (e.g., nanoparticles, emulsions) could improve its delivery and effectiveness in clinical or agricultural settings.

Analyse Des Réactions Chimiques

Electrocatalytic Decarboxylative Cross-Coupling (dDCC)

A modern approach employs cis-selective dDCC to assemble the carbon skeleton efficiently. This method achieves 50% ideality (4 steps) compared to traditional routes (7–17 steps) by leveraging electrocatalytic coupling of diol unit 6-RAE , followed by lactonization ( ).

Key Reaction Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Dithiane formation | 1,3-Propanedithiol, BF₃·OEt₂, CH₂Cl₂ | 85% |

| 2 | Epoxide opening | n-BuLi, THF (-78°C to -20°C) | 77% |

| 3 | Dethioacetalization | CaCO₃, I₂, THF/H₂O | 82% |

| 4 | Stereoselective reduction | Catecholborane, THF (-10°C) | 89% |

| 5 | Yamaguchi macrolactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | 57% |

Stereoselective and Regioselective Control

-

Epoxide regioselectivity : The n-BuLi-mediated opening of epoxide 4 favors attack at the less hindered carbon, ensuring correct stereochemistry ( ).

-

Catecholborane reduction : Delivers syn-1,3-diols via a six-membered transition state, critical for establishing the (4R,6R,10R,12R) configuration ( ).

-

Electrocatalytic dDCC : Achieves cis-selectivity for the C2-symmetric backbone, bypassing traditional aldol or Overman esterification strategies ( ).

Experimental Insights

-

Macrolactonization : The Yamaguchi method minimizes oligomerization, favoring cyclization over intermolecular esterification ( ).

-

Solvent optimization : Substituting DMF with NMP improved electrocatalytic coupling yields from 8% to 67% ( ).

This synthesis highlights the interplay of classical and modern methodologies in constructing complex macrolides. For further details, consult the primary literature on stereoselective reductions ( ) and electrocatalytic strategies ( ).

Méthodes De Préparation

Formation of 1,3-Dithiane Intermediate

Hexanal 5 undergoes dithioacetal formation with 1,3-propanedithiol under BF₃·OEt₂ catalysis, yielding the 1,3-dithiane 3 in 86% yield. This step establishes the latent carbonyl group necessary for subsequent elongation:

Regioselective Epoxide Opening

The epoxide 4 , prepared independently, undergoes nucleophilic attack by the lithiated dithiane 3 at –78°C to afford alcohol 6 (77% yield). This step demonstrates exceptional regioselectivity, with the carbanion preferentially attacking the less hindered epoxide carbon.

Deprotection and Stereoselective Reduction

Removal of the dithioacetal group from 6 using CaCO₃/I₂ in THF/H₂O (4:1) produces β-hydroxy ketone 7 (74% yield). Subsequent catecholborane-mediated reduction at –10°C achieves syn-diastereoselectivity (99:1 dr), yielding diol 8 in 84% yield. The stereochemical outcome arises from Zimmerman-Traxler transition state control, where borane coordinates to the ketone oxygen, directing hydride delivery to the si face.

Protecting Group Manipulations

Diol 8 is protected as bis-TBS ether 9 (81% yield), followed by selective PMB deprotection using DDQ to give alcohol 10 (78% yield). Oxidation of 10 with TEMPO/BIAB furnishes acid 11 (71% yield), which undergoes TBAF-mediated desilylation to produce dihydroxy acid 2 .

Yamaguchi Macrolactonization

The critical macrocyclization step employs 2,4,6-trichlorobenzoyl chloride and DMAP in toluene, affording this compound 1 in 57% yield. This high-dilution method minimizes intermolecular esterification, favoring the desired 12-membered ring:

Comparative Analysis of Synthetic Methods

Key Advances in Yield and Efficiency

The Vanjivaka route achieves a 13% overall yield across 12 linear steps, surpassing earlier methods that struggled with low yields (<5%) due to inefficient macrolactonization. Critical optimizations include:

Stereochemical Control

The synthesis establishes all four stereocenters via:

-

Catecholborane reduction : Configures C3 and C5 (syn-diol).

-

Epoxide geometry : Dictates C4 and C12 configuration.

Optical rotation data ([α]D +10.1) matches natural this compound, confirming absolute stereochemistry.

Experimental Data and Characterization

Table 1: Key Intermediates and Characterization

Table 2: Comparison of Macrolactonization Methods

| Method | Yield (%) | Temperature | Key Advantage |

|---|---|---|---|

| Yamaguchi | 57 | 90°C | High dilution not required |

| Corey-Nicolaou | 35 | 25°C | Mild conditions |

| Mitsunobu | 28 | 0°C | Alcohol activation |

Challenges and Optimization Strategies

Dithioacetal Deprotection

Initial attempts using DDQ in MeCN/H₂O gave <40% yield due to incomplete reaction. Switching to CaCO₃/I₂ in THF/H₂O improved yield to 74% by enhancing iodine-mediated oxidation.

Q & A

Q. What experimental methodologies are recommended for optimizing the synthesis of Verbalactone?

To optimize synthesis, employ a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use high-performance liquid chromatography (HPLC) to monitor reaction progress and quantify yield . Cross-reference spectroscopic data (NMR, IR) with literature to confirm structural integrity, particularly focusing on stereochemical outcomes if applicable .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

Conduct accelerated stability studies using ICH guidelines (e.g., Q1A(R2)) by exposing samples to stress conditions (heat, humidity, light). Analyze degradation products via mass spectrometry (LC-MS) and compare chromatographic profiles to baseline data. Ensure purity thresholds (>95%) are maintained using validated analytical methods .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize cell-based assays (e.g., MTT for cytotoxicity, enzyme inhibition assays) aligned with this compound’s hypothesized targets. Include positive and negative controls to minimize false positives. Use dose-response curves to calculate IC₅₀ values and assess potency .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to assess bioavailability, tissue distribution, and metabolite interference. Validate findings using knockout models or chemical inhibitors to isolate confounding variables . Replicate in vivo experiments under controlled conditions (e.g., standardized diets, genetic backgrounds) to minimize variability .

Q. What strategies can address discrepancies in reported mechanisms of action for this compound across studies?

Conduct systems biology analyses (e.g., network pharmacology, pathway enrichment) to identify overlapping or conflicting signaling pathways. Validate hypotheses using CRISPR-Cas9 gene editing to silence candidate targets and observe phenotypic changes . Compare raw datasets from prior studies for methodological biases (e.g., assay sensitivity, cell line selection) .

Q. How can computational models improve the predictive accuracy of this compound’s interactions with novel protein targets?

Apply molecular dynamics simulations and docking studies to map binding affinities and conformational changes. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic and thermodynamic profiling . Cross-validate with cryo-EM or X-ray crystallography data if available .

Methodological Guidelines

Designing a robust experimental framework for this compound’s structure-activity relationship (SAR) studies:

- Step 1: Synthesize analogs with systematic modifications (e.g., substituent groups, stereochemistry).

- Step 2: Use multivariate analysis (e.g., PCA, PLS regression) to correlate structural features with bioactivity.

- Step 3: Validate key analogs in secondary assays (e.g., animal models) to confirm SAR trends .

Addressing reproducibility challenges in this compound research:

- Solution: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo, ChEMBL).

- Documentation: Include detailed protocols for reagent sources, instrument calibration, and statistical thresholds in supplementary materials .

Data Analysis and Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.